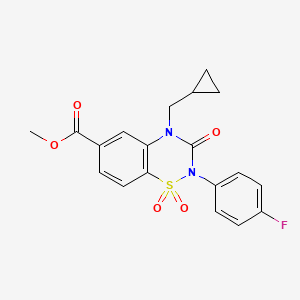![molecular formula C18H15FN2O2 B6452405 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione CAS No. 2640962-93-0](/img/structure/B6452405.png)
3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione is a cyclic organic compound of great interest in the field of organic chemistry. It is a colorless solid with a melting point of 145-147°C. This compound has been studied extensively due to its potential applications in the synthesis of various chemical compounds. Its structure is composed of two rings with a fluorine atom in the center, which makes it a unique compound.
Applications De Recherche Scientifique
The synthesis of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione has been studied for its potential applications in various fields. For example, this compound has been used in the synthesis of a variety of organic compounds, such as alkaloids, terpenes, and steroids. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins, which can lead to the inhibition of certain biochemical processes. Additionally, this compound is thought to interact with certain receptors in the body, leading to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins, leading to the inhibition of certain biochemical processes. Additionally, this compound has been found to interact with certain receptors in the body, leading to the inhibition of certain physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione has several advantages for laboratory experiments. First, the reaction is relatively simple and can be completed in a relatively short period of time. Additionally, this compound is relatively stable, making it suitable for use in long-term experiments. However, this compound is also relatively expensive, which can limit its use in some laboratory experiments.
Orientations Futures
The synthesis of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione has a wide range of potential applications, and there are several future directions that could be explored. For example, further research could be conducted to explore the potential uses of this compound in the synthesis of other organic compounds. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of this compound. Finally, further research could be conducted to explore the potential uses of this compound in the development of drugs and other pharmaceuticals.
Méthodes De Synthèse
The synthesis of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione is a multi-step process that involves the use of several reagents. The first step is the formation of the cyclobutene ring by the reaction of 4-fluorophenylmagnesium bromide with 2-phenylethylmagnesium bromide. This reaction is followed by the addition of a diazonium salt to the cyclobutene ring, resulting in the formation of the desired cyclic compound.
Propriétés
IUPAC Name |
3-(4-fluoroanilino)-4-(2-phenylethylamino)cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-13-6-8-14(9-7-13)21-16-15(17(22)18(16)23)20-11-10-12-4-2-1-3-5-12/h1-9,20-21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOSFOLKJYMBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=O)C2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6452336.png)
![5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B6452340.png)
![3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6452343.png)
![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B6452344.png)
![3-{2-oxo-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6452355.png)
![2-(4-acetylphenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6452363.png)
![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6452365.png)

![6-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6452373.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6452375.png)
![6-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6452382.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3,3-diphenylpropanamide](/img/structure/B6452394.png)
![4-{[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B6452399.png)
![1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6452404.png)